
4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol” is a chemical compound with the molecular formula C14H16Br2N2O . It is also known as Ambroxol Cycloimine Impurity . It is an impurity of Ambroxol, a bronchosecretolytic drug .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 16 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI string and Canonical SMILES can be used to visualize the molecular structure .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 388.10 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a topological polar surface area of 35.8 Ų .Applications De Recherche Scientifique
Isolation and Characterization in Ambroxol : A study by Thummala, Ivaturi, and Nittala (2014) in "Scientia Pharmaceutica" isolated and characterized an unknown impurity of ambroxol, identified as trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol, formed under stress conditions in the formulated drug (Thummala, Ivaturi, & Nittala, 2014).
Antimicrobial Potential : Research by Barat (2017) in "Global Journal for Research Analysis" synthesized analogues of 6,8-dibromoquinazolin-4(3H)-ones, showing potential as antimicrobial agents in vitro (Barat, 2017).
Novel Ambroxol-Derived Compound : A 2023 study in "International Journal of Molecular Sciences" by Krysantieva, Voronina, and Safin reported the synthesis of a novel tetrahydroquinazoline derivative from ambroxol hydrochloride, demonstrating potential against SARS-CoV-2 proteins (Krysantieva, Voronina, & Safin, 2023).
Antidepressant-like Effect Study : Dhir and Kulkarni (2011) in "Neuroscience Letters" explored the antidepressant-like effect of a related compound, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, involving the l-arginine–nitric oxide–cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).
Synthesis and Characterization of Isoxazole Derivatives : A 2022 study by Savaliya in "Towards Excellence" synthesized and characterized new isoxazole derivatives incorporating a 6,8-dibromo-2-methylquinazolin-4-one moiety, evaluating them for antimicrobial activity (Savaliya, 2022).
Antibacterial and Antifungal Activity : Patel, Patel, and Barat (2010) in "Journal of Young Pharmacists" synthesized a series of compounds related to 6,8-dibromoquinazolin-4(3H) ones, evaluating their antibacterial and antifungal activities (Patel, Patel, & Barat, 2010).
Safety and Hazards
The safety data sheet for the hydrochloride form of this compound indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,8,11-12,19H,1-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMLBUAMNBQDHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)N=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of identifying 4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol in Ambroxol formulations?
A1: Identifying and characterizing impurities in drug formulations like Ambroxol is crucial for ensuring drug safety and efficacy. The presence of even small amounts of impurities can potentially impact the drug's stability, efficacy, and safety profile.
Q2: How was this compound structurally characterized in the study?
A: The study employed a combination of techniques to confidently characterize the isolated impurity []. After isolation via preparative HPLC, the structure of this compound was elucidated using:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
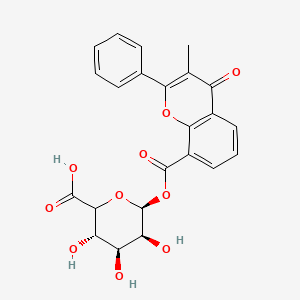

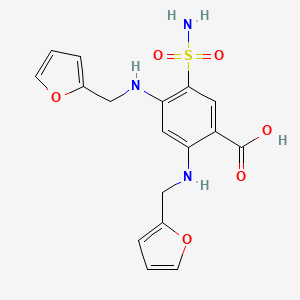
![Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)](/img/no-structure.png)
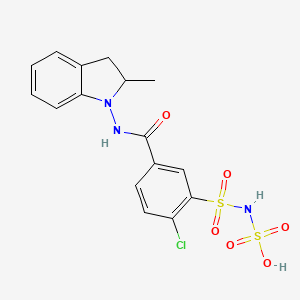
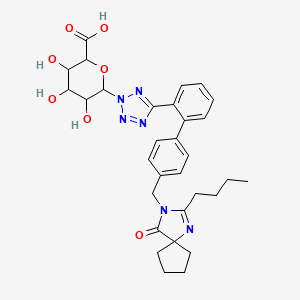

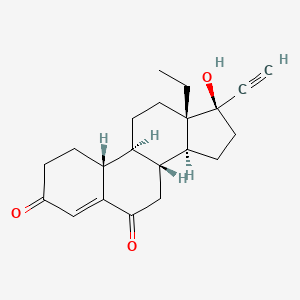
![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)




